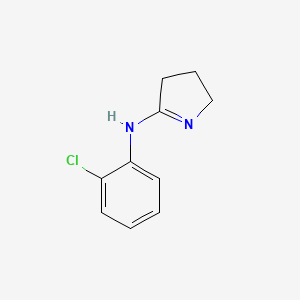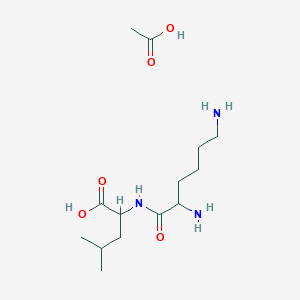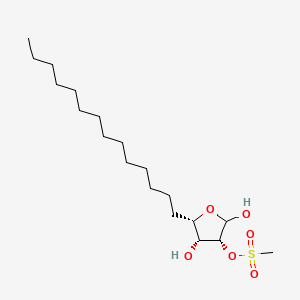
2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline is an organic compound that features both an aminomethyl group and a methylpiperazine moiety attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-methylpiperazine with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated aniline derivative under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated aniline derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Lacks the aminomethyl group.
2-(Aminomethyl)aniline: Lacks the piperazine moiety.
N-Methylpiperazine: Lacks the aniline ring.
Uniqueness
2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the aminomethyl group and the methylpiperazine moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H20N4 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H20N4/c1-15-4-6-16(7-5-15)11-2-3-12(14)10(8-11)9-13/h2-3,8H,4-7,9,13-14H2,1H3 |
Clave InChI |
UEVUFRMCURUEQI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)




![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)



